Cas no 2097951-04-5 (5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one)

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is a specialized heterocyclic compound featuring both azetidine and pyrrolidinone moieties, linked via a carbonyl group. The presence of an azido functional group on the azetidine ring enhances its utility as a versatile intermediate in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including peptidomimetics and polymer conjugates. Its rigid azetidine scaffold contributes to conformational stability, while the pyrrolidinone ring offers additional functionalization sites. Suitable for controlled modifications, it is commonly employed in drug discovery and bioconjugation studies.
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one structure
2097951-04-5 structure
Product name:5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
CAS No:2097951-04-5
MF:C8H11N5O2
MW:209.205240488052
CID:4775889

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
    • 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
    • Inchi: 1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14)
    • InChI Key: QGJYCQVCLQKDLT-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC(N1)=O)N1CC(C1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 209.09127461 g/mol
  • Monoisotopic Mass: 209.09127461 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 63.8
  • Molecular Weight: 209.21

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-3577-10g
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5 95%+
10g
$1974.0 2023-09-07
Life Chemicals
F1907-3577-1g
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5 95%+
1g
$470.0 2023-09-07
Life Chemicals
F1907-3577-2.5g
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5 95%+
2.5g
$940.0 2023-09-07
Life Chemicals
F1907-3577-5g
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5 95%+
5g
$1410.0 2023-09-07
Life Chemicals
F1907-3577-0.25g
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5 95%+
0.25g
$423.0 2023-09-07
TRC
A259531-100mg
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5
100mg
$ 115.00 2022-06-08
Life Chemicals
F1907-3577-0.5g
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5 95%+
0.5g
$446.0 2023-09-07
TRC
A259531-500mg
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5
500mg
$ 435.00 2022-06-08
TRC
A259531-1g
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
2097951-04-5
1g
$ 680.00 2022-06-08

Additional information on 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one

Introduction to 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5)

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azido and carbonyl functionalities, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one.

Chemical Structure and Properties

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is a small molecule with a molecular formula of C8H11N5O2. The compound features a pyrrolidinone core functionalized with an azidoazetidine moiety. The presence of the azido group (−N3) and the carbonyl group (−C=O) imparts unique chemical reactivity and biological properties to the molecule. The azido group is particularly noteworthy for its ability to participate in click chemistry reactions, making 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one a valuable building block in the synthesis of complex molecules.

Synthesis Methods

The synthesis of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has been extensively studied, and several efficient routes have been reported in the literature. One common approach involves the reaction of 3-azidoazetidine with pyrrolidinone derivatives under suitable conditions. For instance, a recent study published in the Journal of Organic Chemistry described a one-pot synthesis method that combines the formation of the azidoazetidine ring with the coupling to the pyrrolidinone core using copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). This method offers high yields and excellent regioselectivity, making it suitable for large-scale production.

Biological Activities and Therapeutic Potential

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its ability to inhibit specific enzymes involved in disease pathways. For example, research has shown that this compound can effectively inhibit histone deacetylases (HDACs), which are implicated in various cancers and inflammatory diseases. By modulating HDAC activity, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one can potentially induce cell cycle arrest and apoptosis in cancer cells.

In addition to its HDAC inhibitory activity, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory disorders like rheumatoid arthritis and Crohn's disease.

Clinical Trials and Research Advancements

The therapeutic potential of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has led to several preclinical and early-stage clinical trials. A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of this compound in healthy volunteers. The results showed that it was well-tolerated at various dose levels, with no significant adverse effects reported. These findings have paved the way for further clinical investigations into its efficacy in treating specific diseases.

In parallel, ongoing research is focused on optimizing the pharmacological properties of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one. Scientists are exploring strategies to enhance its bioavailability, stability, and target specificity through structural modifications and prodrug approaches. For instance, a recent study published in the Journal of Medicinal Chemistry reported the development of novel prodrugs that significantly improved the oral bioavailability and tissue distribution of this compound.

FUTURE PERSPECTIVES AND CONCLUSIONS

The continued interest in 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5) reflects its promising therapeutic potential across multiple disease areas. As research progresses, it is likely that new applications will emerge, further expanding its utility in medicinal chemistry and drug discovery. The unique combination of chemical reactivity and biological activity makes this compound an exciting area of focus for both academic researchers and pharmaceutical companies.

In conclusion, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5) represents a valuable addition to the arsenal of compounds being explored for their therapeutic benefits. Its well-defined chemical structure, diverse biological activities, and favorable pharmacological properties position it as a promising candidate for further development into effective treatments for various diseases.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd